2-(3-异丙苯基)-1,3,2-二氧杂硼环丁烷

描述

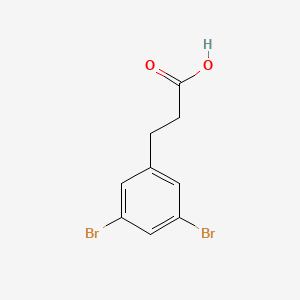

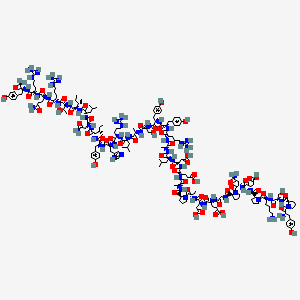

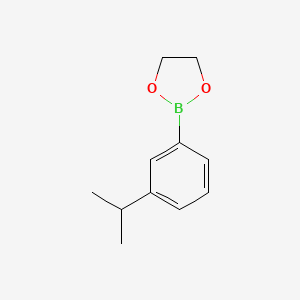

2-(3-Isopropylphenyl)-1,3,2-dioxaborolane, also known as IPD, is a boronic acid derivative that has gained significant attention in the field of organic chemistry due to its unique properties. It is a white crystalline solid that is soluble in organic solvents such as dichloromethane and tetrahydrofuran. IPD has been synthesized using various methods, and its application in scientific research has been explored extensively.

科学研究应用

Application in Retinoid-X-Receptor (RXR) Agonism

- Summary of the Application : This compound is used in the synthesis of analogs for selective retinoid-X-receptor (RXR) agonism . These analogs are evaluated alongside bexarotene, an FDA-approved drug for cutaneous T-cell lymphoma (CTCL) .

- Methods of Application : The analogs are assessed by modeling their binding to RXR and then evaluated in a human cell-based RXR-RXR mammalian-2-hybrid (M2H) system as well as a RXRE-controlled transcriptional system .

- Results or Outcomes : The analogs were also tested in KMT2A-MLLT3 leukemia cells and the EC 50 and IC 50 values were determined for these compounds .

Application in Antifungal Agents

- Summary of the Application : Nicotinamide derivatives, which could potentially include “2-(3-Isopropylphenyl)-1,3,2-dioxaborolane”, have been synthesized and evaluated for their antifungal activity .

- Methods of Application : The synthesized compounds were evaluated for their antifungal activity against Candida albicans SC5314 .

- Results or Outcomes : Among the 37 nicotinamide derivatives screened, compound 16g was found to be the most active against C. albicans SC5314, with an MIC value of 0.25 μg/mL and without significant cytotoxicity .

Application in Fluorinated Polyimides

- Summary of the Application : This compound could potentially be used in the synthesis of organosoluble and light-colored fluorinated polyimides .

- Methods of Application : A novel fluorinated diamine monomer was synthesized through a nucleophilic substitution reaction, followed by catalytic reduction with hydrazine and Pd/C . The polyimides were synthesized from the diamine and various aromatic dianhydrides via thermal imidization .

- Results or Outcomes : The synthesized polyimides showed better solubility and lower color intensity compared to nonfluorinated polyimides . They also had low dielectric constants and low moisture absorptions .

Application in Flame Retardants

- Summary of the Application : Phenol, isopropylated, phosphate (3:1), which could potentially include “2-(3-Isopropylphenyl)-1,3,2-dioxaborolane”, is used as a flame retardant in various applications .

- Methods of Application : The flame retardant is added to various materials during their manufacturing process .

- Results or Outcomes : The flame retardant is used in textiles, rubber, polyurethane foam, antistatic agent, cellulose, cotton, cutting oils, and electronic equipment .

Application in Insecticides

- Summary of the Application : 3-Isopropylphenyl N-methylcarbamate, which could potentially include “2-(3-Isopropylphenyl)-1,3,2-dioxaborolane”, has been used in the preparation of insecticides .

- Methods of Application : The compound was prepared by the reaction of 3-isopropylphenol with methyl isocyanate .

- Results or Outcomes : The resulting insecticides were then tested for their effectiveness against various insect species .

Application in Organic Compound Nomenclature

- Summary of the Application : The compound could potentially be used as an example in the IUPAC naming of organic compounds with functional groups .

- Methods of Application : The compound’s structure and functional groups are analyzed, and it is named according to IUPAC rules .

- Results or Outcomes : The compound serves as a practical example for students learning about organic compound nomenclature .

属性

IUPAC Name |

2-(3-propan-2-ylphenyl)-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BO2/c1-9(2)10-4-3-5-11(8-10)12-13-6-7-14-12/h3-5,8-9H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLCPWJGXPKHMSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCCO1)C2=CC(=CC=C2)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60592153 | |

| Record name | 2-[3-(Propan-2-yl)phenyl]-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Isopropylphenyl)-1,3,2-dioxaborolane | |

CAS RN |

374537-96-9 | |

| Record name | 2-[3-(1-Methylethyl)phenyl]-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=374537-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[3-(Propan-2-yl)phenyl]-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1591331.png)